2-(4-Methylphenyl)malonaldehyde

Organic Synthesis Material Science Chemical Intermediate

Unsubstituted malonaldehyde is unstable and difficult to handle. 2-(4-Methylphenyl)malonaldehyde (CAS 27956-35-0) provides a room-temperature-stable crystalline alternative with dual aldehyde functionality for reliable heterocycle synthesis. • Crystalline solid (mp 128-134 °C) simplifies handling and purification • Para-methylphenyl substituent directs specific electronic/steric outcomes in SAR library synthesis • Reacts with N-nucleophiles to form pyrazoles, pyrimidines, and other heterocycles Supplied with CoA; bulk quantities available for process development.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 27956-35-0
Cat. No. B1273290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylphenyl)malonaldehyde
CAS27956-35-0
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C=O)C=O
InChIInChI=1S/C10H10O2/c1-8-2-4-9(5-3-8)10(6-11)7-12/h2-7,10H,1H3
InChIKeyTXQHUJPDCFREEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methylphenyl)malonaldehyde CAS 27956-35-0: Supplier Differentiation & Procurement Guide


2-(4-Methylphenyl)malonaldehyde (CAS 27956-35-0), also known as 2-(p-tolyl)malonaldehyde or 2-(4-methylphenyl)propanedial, is a member of the aryl-substituted malonaldehyde class of 1,3-dicarbonyl compounds. It is characterized by a central malonaldehyde scaffold bearing a para-methylphenyl substituent . The compound is a pale yellow to colorless crystalline solid with a molecular weight of 162.18 g/mol and a molecular formula of C10H10O2 . Its primary utility lies in its role as a versatile synthetic intermediate, owing to its dual aldehyde functionality which enables participation in a diverse range of nucleophilic addition and condensation reactions .

Why 2-(4-Methylphenyl)malonaldehyde Cannot Be Directly Substituted: The Case for Controlled Procurement


The direct substitution of 2-(4-methylphenyl)malonaldehyde with other aryl-substituted malonaldehydes or unsubstituted malonaldehyde is highly inadvisable without thorough revalidation. The specific electronic and steric effects conferred by the para-methylphenyl group are not transferable and directly dictate the compound's physicochemical properties, such as melting point and stability, which in turn govern handling, purification, and reaction outcomes . As the evidence below demonstrates, seemingly minor changes in the aryl substituent lead to quantifiable shifts in key parameters, making each analog a distinct chemical entity with its own unique requirements for successful implementation in synthetic protocols .

Quantitative Differentiation: 2-(4-Methylphenyl)malonaldehyde vs. Closest Analogs


Melting Point Comparison: 2-(4-Methylphenyl)malonaldehyde vs. 2-Phenylmalonaldehyde

The melting point of 2-(4-Methylphenyl)malonaldehyde is significantly higher than that of its non-methylated analog, 2-phenylmalonaldehyde . This difference, which is over 35°C, is a critical parameter for synthetic planning, influencing purification strategies (e.g., recrystallization) and the physical form of the compound during handling .

Organic Synthesis Material Science Chemical Intermediate

Melting Point Comparison: 2-(4-Methylphenyl)malonaldehyde vs. 2-(4-Methoxyphenyl)malonaldehyde

In comparison to the 4-methoxy-substituted analog, 2-(4-Methylphenyl)malonaldehyde exhibits a substantially lower melting point [1]. This lower thermal transition temperature suggests a trade-off in crystallinity that can be advantageous for reactions where a lower-melting, more soluble starting material is preferred, but it also signifies a different intermolecular packing arrangement in the solid state [1].

Organic Synthesis Pharmaceutical Intermediate Process Chemistry

Thermal Stability Advantage of 2-(4-Methylphenyl)malonaldehyde over Unsubstituted Malonaldehyde

2-(4-Methylphenyl)malonaldehyde demonstrates significantly greater thermal stability than the unsubstituted parent compound, malonaldehyde. While malonaldehyde decomposes upon heating [1], the aryl-substituted derivative remains stable under normal temperatures and pressures, with a well-defined boiling point at reduced pressure . This stability is conferred by the presence of the 4-methylphenyl group, which prevents the degradation pathways accessible to the simpler dialdehyde.

Chemical Stability Reagent Handling Synthetic Planning

Unique Structural Role as a Building Block for Heterocyclic Synthesis

The 1,3-dicarbonyl structure of 2-(4-Methylphenyl)malonaldehyde positions it as a privileged building block for the synthesis of a wide array of heterocyclic compounds, a capability that is common across the aryl-substituted malonaldehyde class . Its specific value lies in its ability to install a 4-methylphenyl substituent onto diverse heterocyclic cores, such as pyrazoles, pyrimidines, and others, in a single synthetic operation . This allows for the rapid exploration of structure-activity relationships (SAR) in medicinal chemistry projects, where the methyl group can modulate lipophilicity, metabolic stability, or target binding affinity .

Medicinal Chemistry Heterocyclic Chemistry Drug Discovery

Target Application Scenarios for 2-(4-Methylphenyl)malonaldehyde Based on Differentiated Properties


Synthesis of 4-Methylphenyl-Substituted Heterocyclic Libraries in Medicinal Chemistry

Researchers focused on generating compound libraries with a 4-methylphenyl motif should select this building block. Its reactivity with a wide range of nitrogen nucleophiles (e.g., hydrazines to form pyrazoles, amidines to form pyrimidines) provides a reliable and convergent synthetic entry into this chemical space . The compound's crystalline nature (as evidenced by its melting point ) facilitates handling and purification, increasing laboratory throughput.

Process Chemistry Development for APIs Requiring a Stable Arylmalonaldehyde Intermediate

For process chemists developing a route to an active pharmaceutical ingredient (API) that features an aryl-substituted heterocycle, 2-(4-Methylphenyl)malonaldehyde presents a more robust intermediate than alternatives. Its enhanced thermal stability and ability to be stored as a solid at room temperature reduce the logistical and safety complexities associated with the use of less stable, lower-melting, or decomposition-prone analogs like unsubstituted malonaldehyde.

Development of Novel Liquid Crystals and Functional Dyes

Aryl-substituted malonaldehydes are known precursors for the synthesis of advanced materials such as liquid crystals and fluorescent dyes . The specific electronic and steric properties of the 4-methylphenyl group can be leveraged to fine-tune the photophysical or mesomorphic properties of the final material. This compound is the direct starting point for introducing this specific substituent into such extended π-conjugated systems.

Proteomics Research Involving Protein-Ligand Crosslinking Studies

The dual aldehyde functionality allows 2-(4-Methylphenyl)malonaldehyde to act as a bifunctional crosslinking reagent. It can form Schiff base adducts with primary amine groups on proteins (e.g., lysine residues) or other biomolecules . The presence of the 4-methylphenyl group introduces a specific hydrophobic moiety that can be utilized to study protein conformational changes or to probe binding pockets, differentiating it from simpler aliphatic crosslinkers.

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